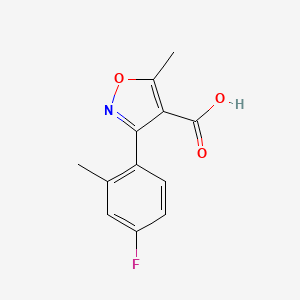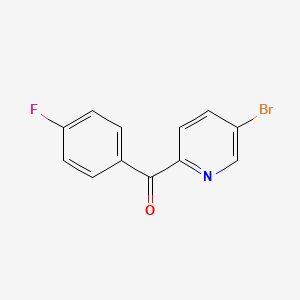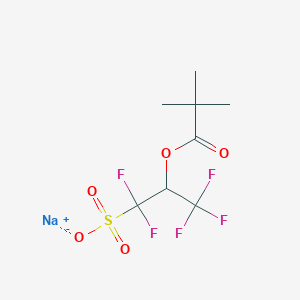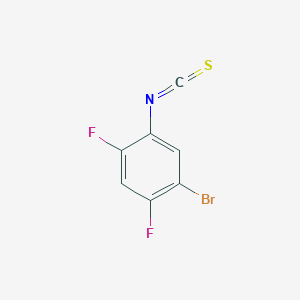
5-Bromo-2,4-difluorophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H2BrF2NS. It is a halogenated aromatic isothiocyanate, characterized by the presence of bromine and fluorine atoms on the phenyl ring, along with an isothiocyanate functional group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluorophenyl isothiocyanate typically involves the reaction of 5-bromo-2,4-difluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
5-Bromo-2,4-difluoroaniline+Thiophosgene→5-Bromo-2,4-difluorophenyl isothiocyanate+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of thiophosgene.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-difluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of these electron-withdrawing groups makes the ring less reactive.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents can be used under acidic conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-difluorophenyl isothiocyanate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-difluorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenyl isothiocyanate: Lacks the bromine atom, making it less reactive in certain electrophilic aromatic substitution reactions.
4-Bromo-2,5-difluorophenyl isothiocyanate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2,5-Difluorophenyl isothiocyanate: Lacks both the bromine atom and has a different fluorine substitution pattern, leading to different chemical properties.
Uniqueness
5-Bromo-2,4-difluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Its specific substitution pattern also allows for selective reactions, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C7H2BrF2NS |
|---|---|
Peso molecular |
250.07 g/mol |
Nombre IUPAC |
1-bromo-2,4-difluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrF2NS/c8-4-1-7(11-3-12)6(10)2-5(4)9/h1-2H |
Clave InChI |
VMMMODNBDNLHGF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


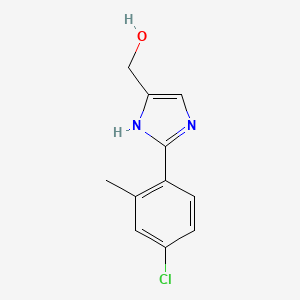
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)

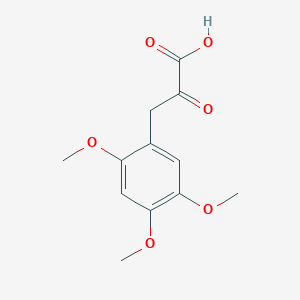

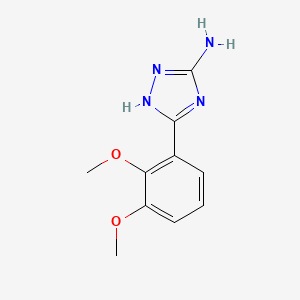
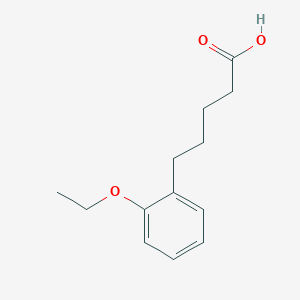
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

